Product packaging for 2-Aminocyclopropane-1-carboxylic acid(Cat. No.:CAS No. 124330-65-0)

2-Aminocyclopropane-1-carboxylic acid

Cat. No.: B053737
CAS No.: 124330-65-0
M. Wt: 101.1 g/mol
InChI Key: LHKAUBTWBDZARW-UHFFFAOYSA-N
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Description

2-Aminocyclopropane-1-carboxylic acid (ACC) is a central, non-proteinogenic amino acid that serves as the direct biosynthetic precursor to the plant hormone ethylene. This critical role makes it an indispensable tool in plant physiology and biochemistry research. The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase (ACO), a step that is highly regulated and represents the final, rate-limiting commitment in the ethylene biosynthesis pathway. Researchers utilize ACC to study ethylene-mediated processes such as fruit ripening, leaf and flower senescence, abscission, root nodulation, and stress responses (e.g., hypoxia, wounding, and pathogen attack). By applying exogenous ACC to plant systems, scientists can bypass upstream regulatory steps, directly inducing or amplifying ethylene production to elucidate its signaling pathways and physiological effects. Furthermore, ACC is used in studies investigating the regulation of ACC synthase (ACS) and ACO gene expression and enzyme activity. As a stable and readily applicable compound, it is invaluable for both in vivo and in vitro experiments aimed at understanding the complex role of ethylene in plant growth, development, and environmental interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B053737 2-Aminocyclopropane-1-carboxylic acid CAS No. 124330-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKAUBTWBDZARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biology and Biochemistry of 2 Aminocyclopropane 1 Carboxylic Acid Biosynthesis and Metabolism in Plants

S-Adenosyl-L-Methionine Homeostasis and the Yang Cycle in 2-Aminocyclopropane-1-carboxylic acid Production

The journey to ethylene (B1197577) begins with the amino acid methionine. frontiersin.org Methionine is first converted to S-adenosyl-L-methionine (SAM) by the enzyme SAM synthetase. nih.govmaxapress.com SAM is a universal methyl group donor in numerous metabolic pathways, but in the context of ethylene biosynthesis, it serves as the direct precursor to ACC. nih.gov The conversion of SAM to ACC is catalyzed by ACC synthase (ACS), a key regulatory enzyme in this pathway. frontiersin.org This reaction yields ACC and a byproduct, 5'-methylthioadenosine (MTA). frontiersin.orgmaxapress.com

For ethylene production to be sustained, especially during periods of high demand such as fruit ripening or stress responses, the plant must efficiently regenerate the methionine pool. This is achieved through a metabolic pathway known as the Yang Cycle. frontiersin.orgmdpi.com The Yang Cycle salvages the methylthio- group from MTA and recycles it back to methionine. frontiersin.org This process is crucial for maintaining the homeostasis of methionine and SAM, ensuring a continuous supply for ACC synthesis without depleting the cellular methionine reserves. mdpi.com The cycle involves a series of enzymatic steps that convert MTA back into a precursor for methionine synthesis. This elegant recycling mechanism underscores the metabolic efficiency of plants in managing essential amino acids while producing a critical signaling molecule.

This compound Synthase (ACS)

ACC synthase (ACS) is arguably the most critical regulatory point in the ethylene biosynthesis pathway. Its activity is meticulously controlled at multiple levels, from gene transcription to post-translational protein modifications, ensuring precise control over ethylene production.

In all plant species studied to date, ACS is not a single enzyme but is encoded by a multi-gene family. maxapress.commdpi.com The size of this family varies between species; for instance, Arabidopsis has 12 ACS genes, while tomato has 14. maxapress.comfrontiersin.org These genes give rise to multiple ACS protein isoforms, each with potentially distinct biochemical properties and expression patterns. nih.gov The existence of a multi-gene family allows for a high degree of regulatory flexibility, enabling the plant to produce ethylene in response to a wide array of specific developmental and environmental signals. mdpi.com For example, different ACS isoforms may be expressed in different tissues, at different developmental stages, or in response to different stimuli like wounding, pathogen attack, or hormonal signals. frontiersin.orgmdpi.com Furthermore, these ACS isoforms can form both homodimers and heterodimers, which increases the structural and functional complexity of the ACS protein family and adds another layer of regulation. frontiersin.orgfrontiersin.org

Table 1: Examples of ACS Gene Family Sizes in Different Plant Species

Plant Species Number of ACS Genes
Arabidopsis thaliana (Thale Cress) 12 maxapress.comfrontiersin.org
Solanum lycopersicum (Tomato) 14 maxapress.com
Oryza sativa (Rice) 5 mdpi.com
Pyrus pyrifolia (Sand Pear) 13 semanticscholar.org

The primary level of control over ACS activity is the regulation of its gene expression. The transcription of different ACS genes is differentially regulated by a multitude of internal developmental cues and external environmental signals. nih.govnih.gov Developmental processes such as fruit ripening, flower senescence, and leaf abscission are associated with the upregulation of specific ACS genes. researchgate.netnih.gov For instance, in climacteric fruits like tomatoes, a transition from a low-ethylene production system (System 1) to a high-ethylene, autocatalytic system (System 2) during ripening is marked by the induced expression of specific ACS genes, such as LE-ACS2 and LE-ACS4. researchgate.netnih.gov

Environmental stresses also potently induce ACS gene expression. Factors such as wounding, pathogen infection, flooding (anoxia), and exposure to heavy metals can lead to a rapid increase in ethylene production, mediated by the transcriptional activation of specific ACS isoforms. nih.gov Furthermore, other plant hormones, including auxins, cytokinins, and brassinosteroids, can influence ethylene biosynthesis by modulating the transcription of ACS genes. nih.govnih.gov This intricate transcriptional control is mediated by a host of transcription factors that bind to specific regulatory elements in the promoters of ACS genes, thereby integrating various signaling pathways to fine-tune ethylene production. maxapress.com

Beyond transcriptional control, the activity of ACS proteins is subject to rigorous post-translational regulation, primarily by controlling their stability. ACS proteins are generally unstable and have short half-lives, allowing for rapid changes in ethylene production rates. maxapress.com This instability is largely mediated by the ubiquitin-proteasome system. mdpi.com

A key mechanism for regulating ACS stability is reversible protein phosphorylation. maxapress.com Based on their C-terminal sequences, ACS isoforms are classified into different types, which are targeted by different protein kinases and phosphatases. nih.govfrontiersin.org

Type I ACS proteins are phosphorylated by mitogen-activated protein kinases (MAPKs) and calcium-dependent protein kinases (CDPKs). mdpi.comfrontiersin.org Phosphorylation of specific serine residues in their C-terminal domain stabilizes these proteins, protecting them from degradation and thereby increasing ethylene production. mdpi.com

Type II ACS proteins are targeted for degradation by E3 ubiquitin ligases like ETO1 (ETHYLENE OVERPRODUCER 1). maxapress.com Their stability is also influenced by phosphorylation, with cytokinin and brassinosteroid signaling pathways acting post-translationally to increase the stability of certain Type II ACS proteins. nih.gov

Type III ACS proteins , which lack the C-terminal regulatory domains of the other types, are also regulated by protein stability, with interactions reported with proteins like the E3 ligase XBAT32 and the phosphatase ABI1. maxapress.comdntb.gov.ua

This dynamic interplay of phosphorylation, dephosphorylation, and ubiquitination provides a sophisticated mechanism to rapidly modulate the cellular levels of active ACS protein in response to changing conditions. maxapress.com

Table 2: Key Regulators of ACS Protein Stability

ACS Type Stabilizing Factors/Modifications Destabilizing Factors/Modifications
Type I Phosphorylation by MAPKs and CDPKs mdpi.comfrontiersin.org Dephosphorylation by PP2A and PP2C frontiersin.org
Type II Cytokinin and brassinosteroid signaling nih.gov ETO1/EOL-mediated ubiquitination maxapress.com
Type III - XBAT32- and ABI1-mediated degradation maxapress.comdntb.gov.ua

The conversion of SAM to ACC, catalyzed by ACS, is widely considered the primary rate-limiting step in the ethylene biosynthesis pathway under most conditions. frontiersin.orgmaxapress.comnih.gov This is evidenced by the fact that the application of exogenous ACC to plant tissues typically leads to a significant increase in ethylene production, indicating that the capacity to convert ACC to ethylene is not usually the bottleneck. biorxiv.org The tight, multi-layered regulation of ACS at the transcriptional and post-translational levels further supports its role as the crucial control point. maxapress.com By controlling the activity and abundance of ACS, plants can precisely regulate the flow of metabolites into the ethylene pathway, thereby controlling the onset, rate, and cessation of ethylene synthesis. maxapress.comsemanticscholar.org

This compound Oxidase (ACO)

The final step in ethylene biosynthesis is the conversion of ACC to ethylene, carbon dioxide, and cyanide. frontiersin.org This reaction is catalyzed by the enzyme this compound oxidase (ACO), also known as the ethylene-forming enzyme. frontiersin.orgnih.gov ACO is a non-heme iron-containing enzyme that belongs to the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily. nih.govmdpi.com Unlike ACS, which is generally considered the rate-limiting step, ACO activity is often constitutive and present in sufficient amounts to handle the available ACC. frontiersin.org

However, accumulating evidence suggests that under certain specific circumstances, such as during the post-climacteric ripening of some fruits or under particular stress conditions, ACO can also become the rate-limiting enzyme in ethylene production. frontiersin.orgnih.govbiorxiv.org Like ACS, ACO is also encoded by a multi-gene family, and the expression of different ACO genes can be regulated by developmental and environmental factors, as well as by ethylene itself. frontiersin.org The subcellular localization of ACO has been debated, with studies suggesting it may be cytosolic or associated with the plasma membrane. nih.govbiorxiv.org While the regulation of ACO is generally considered less complex than that of ACS, its role in fine-tuning ethylene synthesis, particularly in specific tissues and developmental stages, is increasingly recognized. nih.govbiorxiv.org

Enzymatic Mechanism of this compound Oxidation to Ethylene

The catalytic cycle of ACO is proposed to proceed through a series of well-defined steps initiated by the binding of the substrate, ACC, to the ferrous iron (Fe(II)) center located in the enzyme's active site. Spectroscopic studies have indicated that ACC coordinates to the iron center in a bidentate manner, utilizing both its amino and carboxylate groups. researchgate.net This binding is facilitated by a conserved 2-His-1-carboxylate facial triad (B1167595), comprising two histidine residues and one aspartate or glutamate (B1630785) residue, which ligate the iron ion. frontiersin.orgnih.gov

Following substrate binding, molecular oxygen binds to the Fe(II) center. The subsequent steps involve the reductive activation of O2, a process that is dependent on the presence of ascorbate (B8700270). It is proposed that a highly reactive iron(IV)-oxo (Fe(IV)=O) species is formed as a key intermediate. biorxiv.org Density functional theory (DFT) calculations support a mechanism where the reaction is initiated by a hydrogen atom abstraction from the amino group of ACC, generating an aminyl radical intermediate. mdpi.com

This radical intermediate then undergoes a rapid rearrangement, leading to the fragmentation of the cyclopropane (B1198618) ring. This concerted process results in the formation of ethylene and an unstable cyanoformate intermediate. The cyanoformate molecule subsequently decomposes to yield carbon dioxide and cyanide. frontiersin.orgbiorxiv.org The cyanide produced is typically detoxified by the plant cell through its conversion to β-cyanoalanine. frontiersin.org

The stereochemical course of the reaction has been investigated using labeled ACC isomers. These studies have shown that the oxidation of ACC to ethylene proceeds with a loss of stereochemistry, which is consistent with a stepwise mechanism involving a ring-opened intermediate that allows for rotational isomerization before the final products are released. biorxiv.org

Role of Essential Cofactors and Activators (e.g., Ferrous Ion, Ascorbate, Bicarbonate/CO2)

The catalytic activity of ACC oxidase is critically dependent on the presence of several cofactors and activators that play distinct and indispensable roles in the enzymatic mechanism.

Ferrous Ion (Fe(II)) : The ferrous ion is the central catalytic component of the ACO active site. frontiersin.org It is coordinated by a conserved triad of amino acid residues (typically two histidines and one aspartate) and provides the binding site for both the substrate, ACC, and molecular oxygen. researchgate.netfrontiersin.orgnih.gov The iron center facilitates the electron transfer processes necessary for oxygen activation and substrate oxidation. The binding of ACC to the Fe(II) center is a prerequisite for the subsequent binding of O2. mdpi.com

Ascorbate : Ascorbate functions as a crucial reductant in the ACO reaction. nih.govfrontiersin.org While early proposals suggested its primary role was to maintain the iron in its reduced Fe(II) state, further studies have shown that ascorbate is directly involved in the catalytic cycle, specifically in the formation of the highly reactive Fe(IV)=O intermediate. mdpi.combiorxiv.org Although a single turnover of the enzyme can occur in the absence of ascorbate, its presence is essential for sustained, high-level catalytic activity. mdpi.com The binding of ascorbate to the enzyme is thought to occur at a site distinct from the ACC binding site. researchgate.net

Bicarbonate/CO2 : Bicarbonate (HCO3-) or carbon dioxide (CO2) acts as an essential activator of ACC oxidase. nih.govfrontiersin.org It is not consumed during the reaction but is required for the enzyme to maintain its catalytic competency. In the absence of bicarbonate/CO2, ACO undergoes rapid inactivation. oup.com The precise mechanism of activation is not fully elucidated, but it is proposed that bicarbonate binding induces a conformational change in the enzyme that is necessary for efficient catalysis. Several positively charged amino acid residues, including lysine (B10760008) and arginine, have been implicated as potential binding sites for bicarbonate through electrostatic interactions. nih.govnih.gov DFT studies have suggested that bicarbonate may play a role in facilitating a proton transfer step during the formation of the Fe(IV)=O intermediate. oup.com

Cofactor/ActivatorPrimary Role in ACC Oxidase Activity
Ferrous Ion (Fe(II)) Central catalytic metal; binds ACC and O2; facilitates electron transfer.
Ascorbate Reductant; essential for the formation of the Fe(IV)=O intermediate and for sustained catalytic turnover.
Bicarbonate/CO2 Activator; required for maintaining enzyme activity and preventing inactivation; may facilitate proton transfer.

Multi-Gene Family and Isoform-Specific Functions of ACO

In many plant species, ACC oxidase is encoded by a multi-gene family, giving rise to several distinct ACO isoforms. nih.govnih.gov This genetic redundancy allows for a fine-tuned regulation of ethylene biosynthesis in a tissue-specific and developmentally controlled manner. The expression of different ACO genes is often regulated by a variety of internal and external signals, leading to isoform-specific functions.

For example, in tomato (Solanum lycopersicum), the ACO gene family consists of at least three members (ACO1, ACO2, and ACO3). Studies using gene-specific probes have revealed that these isoforms are differentially expressed in various tissues and at different developmental stages. nih.gov For instance, ACO1 and ACO3 transcripts accumulate during the senescence of leaves, fruits, and flowers, while ACO1 is also inducible by wounding in leaves. During flower development, all three genes are expressed, but with distinct temporal and spatial patterns. ACO1 is predominantly found in the petals, stigma, and style, whereas ACO2 expression is largely confined to the anther cone, and ACO3 is expressed in most floral organs except the sepals. nih.gov This differential expression suggests that each isoform may play a specialized role in controlling ethylene production during specific developmental events.

Similarly, in Arabidopsis thaliana, the ACO gene family comprises five members. nih.govbiorxiv.org Research has shown that these five ACO enzymes possess different kinetic properties and capacities to produce ethylene. biorxiv.org This, combined with their distinct tissue-specific and developmentally regulated expression patterns, allows for precise spatial and temporal control over ethylene synthesis. For instance, ACO1 in Arabidopsis has been shown to be involved in lateral root formation and its expression is regulated by light and various plant hormones. nih.gov The existence of a multi-gene family with functionally distinct isoforms provides plants with the versatility to modulate ethylene biosynthesis in response to a wide array of developmental cues and environmental stresses, such as nutrient deficiency and pathogen attack. mdpi.combiorxiv.org

Plant SpeciesNumber of ACO Genes (Examples)Known Isoform-Specific Functions/Expression Patterns
Solanum lycopersicum (Tomato)At least 3 (ACO1, ACO2, ACO3)Differential expression during fruit ripening, senescence, flowering, and wounding. nih.gov
Arabidopsis thaliana5Tissue-specific expression, varying catalytic capacities, roles in root development and stress responses. biorxiv.orgbiorxiv.orgnih.gov
Oryza sativa (Rice)7 (OsACO1-OsACO7)Organ- and stage-specific expression patterns, suggesting distinct roles in growth and development. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling ACC in laboratory settings?

ACC exhibits conflicting hazard classifications in safety data sheets (SDS). While some SDSs classify it as non-hazardous (no GHS labeling required) , others report skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (H335) . To ensure safety:

  • Personal Protective Equipment (PPE): Use nitrile gloves, tightly sealed goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust generation is likely .
  • Storage: Store in airtight containers at room temperature, away from strong oxidizers. For long-term stability, keep desiccated at -20°C .
  • Spill Management: Avoid dust formation; use absorbent materials and dispose of contaminated waste via certified chemical disposal services .
  • Contradiction Resolution: Cross-reference SDSs from multiple suppliers (e.g., Cayman Chemical, MP Biomedicals) and conduct in-house risk assessments .

Q. What are the established synthesis methods for ACC, and how can reaction conditions be optimized?

ACC is synthesized via cyclopropanation of glycine derivatives or through Strecker-type reactions. Key methodologies include:

  • Cyclopropanation: Reacting chloroacetyl chloride with ammonia under basic conditions to form the cyclopropane ring .
  • Enantioselective Synthesis: Chiral catalysts (e.g., Rh(II) complexes) yield enantiopure ACC for studies requiring stereochemical precision .
  • Optimization Strategies:
    • Vary reaction temperature (25–60°C) and pH (8–10) to improve yield.
    • Use HPLC or LC-MS to monitor intermediate formation and purity .

Q. How does ACC function as a precursor in ethylene biosynthesis in plants?

ACC is the immediate biosynthetic precursor of ethylene, a critical plant hormone. Key steps include:

  • Enzymatic Conversion: ACC synthase converts S-adenosylmethionine (SAM) to ACC, which is then oxidized by ACC oxidase (ACO) to produce ethylene .
  • Experimental Validation:
    • Quantify ethylene production via gas chromatography in transgenic plants overexpressing ACO .
    • Apply ACC analogs (e.g., 2,2-difluoro-ACC) to study enzyme inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard classifications of ACC across different SDSs?

Discrepancies arise from variations in purity, stereochemistry, or supplier testing protocols. To address this:

  • In-House Testing: Perform acute toxicity assays (e.g., OECD 429 for skin sensitization) .
  • Regulatory Cross-Check: Compare classifications against the European Chemicals Agency (ECHA) and OSHA databases. For example, ACC is not listed under California Prop. 65 .
  • Batch-Specific Analysis: Use NMR or FTIR to verify chemical identity and detect impurities that may alter hazard profiles .

Q. What experimental approaches are used to study the interaction between ACC and ACC deaminase enzymes?

ACC deaminase degrades ACC to α-ketobutyrate and ammonia, reducing ethylene levels in plants. Key methodologies include:

  • Enzyme Kinetics: Measure K_m and V_max using spectrophotometric assays (e.g., monitoring α-ketobutyrate formation at 540 nm) .
  • Inhibitor Design: Synthesize fluorinated ACC analogs (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) to probe active-site mechanics .
  • Structural Studies: Employ X-ray crystallography or cryo-EM to resolve enzyme-substrate complexes .

Q. What advanced analytical techniques are recommended for quantifying ACC in complex biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with electrospray ionization (ESI+) for detection in plant tissues. Limit of quantification (LOQ) ≤ 10 ng/mL .
  • Isotope Dilution: Employ deuterated ACC (e.g., ACC-d4) as an internal standard to correct for matrix effects .
  • Microbial Biosensors: Engineer E. coli strains expressing ACC deaminase linked to fluorescent reporters for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
2-Aminocyclopropane-1-carboxylic acid

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